

Introduction: The Foundational Role of N-Cbz-Serine in Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-carbobenzoxy-serine

Cat. No.: B554347

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N-(Benzyloxycarbonyl)-L-serine, commonly abbreviated as N-Cbz-L-serine or Z-L-serine, is a cornerstone derivative of the amino acid L-serine. Its strategic importance in the fields of peptide synthesis, medicinal chemistry, and drug development stems from the protective nature of the benzyloxycarbonyl (Cbz or Z) group. This group temporarily masks the nucleophilicity of the serine's amino group, thereby enabling chemists to direct reactions with high selectivity to other parts of the molecule.^[1] The pioneering work in the 1930s on benzyloxycarbonyl protecting groups revolutionized peptide synthesis, allowing for the methodical construction of complex polypeptide chains.^[1]

A thorough understanding of the physical and chemical properties of N-Cbz-serine powder is not merely academic; it is a critical prerequisite for its effective use. For researchers, scientists, and drug development professionals, this knowledge underpins quality assessment, ensures reproducibility in synthetic protocols, and dictates appropriate handling and storage procedures. This guide provides a detailed examination of these properties, grounded in established data and practical, field-proven methodologies.

Molecular Structure and its Physicochemical Implications

The physical characteristics of N-Cbz-serine are a direct manifestation of its molecular architecture. The molecule integrates several key functional groups: a carboxylic acid, a primary alcohol (from the serine side chain), and a carbamate, which incorporates a bulky, aromatic benzyl group.

- Chemical Structure: (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid^[2]

Caption: 2D structure of N-Cbz-L-serine.

This combination of polar groups (hydroxyl, carboxyl) and a nonpolar aromatic ring imparts an amphiphilic character to the molecule. The Cbz group significantly increases the molecular weight and steric bulk compared to native L-serine, reducing its solubility in water while enhancing it in various organic solvents. The presence of hydrogen bond donors (-OH, -NH, -COOH) and acceptors (C=O, -OH) dictates its crystalline packing and contributes to its relatively high melting point.

Core Physical and Chemical Properties

For any laboratory application, a baseline understanding of the material's key identifiers and properties is essential. The following table summarizes the fundamental data for N-Cbz-L-serine.

Property	Value	Source(s)
CAS Number	1145-80-8	[2][3][4]
Molecular Formula	C ₁₁ H ₁₃ NO ₅	[1][2]
Molecular Weight	239.23 g/mol	[2][5]
Appearance	White to off-white or light cream crystalline powder	[1][3][6][7][8]
Odor	Odorless or faint characteristic odor	[1][3][4]
Melting Point	115 - 121 °C	[3][4][9]
Solubility	Sparingly soluble in water; Soluble in ethanol, chloroform, dichloromethane, and methanol.	[1][8][10]
Specific Rotation [α] _{20/D}	+5.6° to +6.6° (c=6, Acetic Acid)	[5][6]
pKa (Predicted)	3.60 ± 0.10	[1][11]

Appearance, Morphology, and Solubility Profile

Appearance: High-purity N-Cbz-L-serine typically presents as a white to almost white powder or crystalline solid.[5][6] The term "light cream" or "off-white" is also frequently used in supplier specifications, which can be indicative of trace impurities but is often within acceptable limits for most synthetic applications.[1][3][7] Significant deviation from this color profile (e.g., yellowing) may suggest degradation, possibly due to prolonged exposure to heat or light, or the presence of impurities from synthesis.

Solubility: The solubility is a direct consequence of the molecule's structure.

- **Water:** The compound is sparingly soluble in water.[1] While the carboxyl and hydroxyl groups can engage in hydrogen bonding with water, the large, hydrophobic benzyloxycarbonyl group dominates, limiting aqueous solubility.

- Organic Solvents: It exhibits good solubility in several organic solvents. It is known to be soluble in methanol, ethanol, dichloromethane, and chloroform.[8][10] This solubility is crucial for its use in solution-phase peptide synthesis and for purification via recrystallization.

Experimental Protocols for Physical Characterization

Verifying the physical properties of a starting material is a self-validating step that ensures the integrity of subsequent experiments.

Protocol: Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A pure crystalline solid will melt over a sharp, narrow temperature range (typically $< 2^{\circ}\text{C}$). Impurities disrupt the crystal lattice, typically depressing and broadening the melting point range.

Methodology:

- **Sample Preparation:** Place a small amount (1-2 mg) of the dry N-Cbz-serine powder into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.
- **Apparatus Setup:** Insert the capillary tube into a calibrated melting point apparatus.
- **Heating:** Begin heating the sample. Use a rapid heating rate to approach the expected melting point (around 110°C), then reduce the rate to $1-2^{\circ}\text{C}$ per minute to allow for thermal equilibrium.
- **Observation:** Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2).
- **Reporting:** The melting point is reported as the range $T_1 - T_2$. For N-Cbz-L-serine, this range should fall within the expected $115-121^{\circ}\text{C}$.[9]

Caption: Workflow for melting point determination.

Protocol: Spectroscopic Confirmation via FTIR

Causality: Infrared (IR) spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups, providing a molecular "fingerprint" of the compound.

Methodology:

- **Sample Preparation:** Prepare a sample using either the KBr pellet method or by using an Attenuated Total Reflectance (ATR) accessory. Ensure the sample is dry to avoid a broad O-H stretch from water obscuring the spectrum.
- **Data Acquisition:** Collect the spectrum, typically from 4000 cm^{-1} to 400 cm^{-1} .
- **Spectral Analysis:** Confirm the presence of characteristic absorption bands:
 - $\sim 3400\text{-}3200\text{ cm}^{-1}$: Broad peak corresponding to O-H (hydroxyl and carboxylic acid) and N-H stretching.
 - $\sim 3030\text{ cm}^{-1}$: C-H stretching from the aromatic ring.
 - $\sim 1720\text{-}1680\text{ cm}^{-1}$: Strong C=O stretching from the carbamate and carboxylic acid groups.
 - $\sim 1530\text{ cm}^{-1}$: N-H bending.
 - $\sim 1250\text{ cm}^{-1}$: C-O stretching.

Stability, Storage, and Safety

Stability and Storage: N-Cbz-L-serine is stable under normal ambient temperatures and pressures.^[1] However, to prevent potential degradation from moisture or other environmental factors, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.^[1] For long-term storage, refrigeration (-20°C or room temperature in a dark place) is recommended.^{[1][5]}

Safety and Handling: According to safety data sheets, N-Cbz-L-serine is not classified as a hazardous substance under OSHA 2012 or GHS criteria.^{[2][3][4]} However, standard laboratory precautions are essential. It may cause mild irritation upon contact with skin or eyes, and inhalation of the powder should be avoided.^[1]

- Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the material.
- Handling: Avoid creating dust. Wash hands thoroughly after handling.
- In case of contact: If it comes into contact with eyes, rinse immediately with plenty of water.
[12] If it contacts skin, wash off with soap and water.[12]

Conclusion

N-Cbz-L-serine is a white to off-white crystalline powder whose physical properties are a direct reflection of its molecular structure. Its characteristic melting point, solubility profile, and spectroscopic fingerprint are critical parameters for identity and purity confirmation. For the research scientist, adherence to proper characterization protocols is a self-validating system that builds trustworthiness into every synthetic step, ensuring that this vital building block performs reliably in the intricate process of peptide synthesis and drug discovery.

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- To cite this document: BenchChem. [Introduction: The Foundational Role of N-Cbz-Serine in Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554347#physical-properties-and-appearance-of-n-cbz-serine-powder]

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